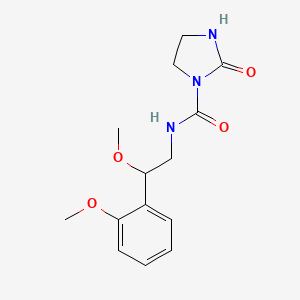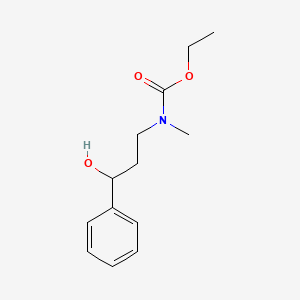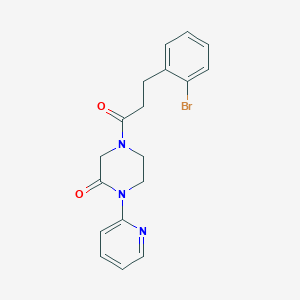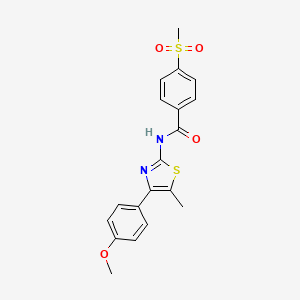
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like this one typically belong to the class of organic compounds known as amides. These are organic compounds that contain a functional group with the structure -C(=O)NHR’, where R and R’ can be a variety of atoms and groups of atoms .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Amides can undergo a variety of chemical reactions. For example, they can be hydrolyzed to form carboxylic acids and amines. They can also react with Grignard reagents to form ketones .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of methods. These might include determining its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
Metoclopramide: Pharmacological Properties and Clinical Use
Metoclopramide, a compound with a somewhat related structure, is primarily used in gastrointestinal diagnostics and for treating various types of vomiting and gastro-intestinal disorders. It facilitates radiological identification of lesions, duodenal intubation, and emergency endoscopy in upper gastro-intestinal hemorrhage, among other applications. Its pharmacodynamic studies have shown rapid effects on the motility of the gastro-intestinal tract, including improved resting tone of the esophageal sphincter and accelerated gastric emptying. It also has effects on the absorption of other drugs, making it a compound of interest in pharmacokinetic studies. Despite its primary focus on gastrointestinal health, its broad pharmacological effects suggest potential research directions for related compounds in enhancing drug absorption and targeting specific gastrointestinal conditions (Pinder et al., 2012).
Imidazole Derivatives: Antitumor Activity
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole, have shown promise in antitumor research. These compounds have been reviewed for their activity in both preclinical stages and as potential leads for new antitumor drugs. The structural features of these molecules, including their ability to interact with biological targets involved in cancer progression, highlight the importance of such compounds in drug discovery and development efforts aimed at cancer therapy (Iradyan et al., 2009).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound are typically determined through toxicological studies. These might include determining its LD50 (the dose at which it is lethal to 50% of a population), its potential for causing irritation or sensitization, and its potential for causing long-term health effects .
Future Directions
The future directions for research on a compound would depend on its potential applications. This could include further studies to better understand its mechanism of action, development of methods for its synthesis on a larger scale, or studies to determine its potential uses in various industries .
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-20-11-6-4-3-5-10(11)12(21-2)9-16-14(19)17-8-7-15-13(17)18/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYZBKLCBZKUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)N2CCNC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-fluorophenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2891196.png)


![4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B2891200.png)

![N-[3-(diethylamino)propyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2891202.png)
![2-Ethyl-5-((2-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2891203.png)
![(5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2891204.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2891208.png)


